An In-Depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)-7-methoxynaphthalene
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)-7-methoxynaphthalene
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(Difluoromethyl)-7-methoxynaphthalene, a fluorinated aromatic compound of significant interest to the pharmaceutical and materials science sectors. As a derivative of the naphthalene scaffold, a privileged structure in medicinal chemistry, its properties are critical for predicting its behavior in biological and chemical systems.[1] The introduction of a difluoromethyl group is a key strategic modification aimed at enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[1] This document synthesizes available data with established chemical principles to offer a detailed profile of the molecule. It outlines its structural and electronic characteristics, predicts its core physicochemical parameters, and provides robust, field-proven experimental protocols for their empirical determination. This guide is intended to serve as an essential resource for researchers in drug discovery, enabling informed decisions in compound design, optimization, and development.
Introduction: Strategic Context and Chemical Identity
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The difluoromethyl group (-CHF₂) in particular, serves as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor while significantly altering electronic properties and metabolic stability. When appended to a privileged scaffold like naphthalene, it creates a building block with high potential for developing novel therapeutics.[1]
Chemical and Structural Identity
2-(Difluoromethyl)-7-methoxynaphthalene is a specialized organic intermediate whose unique properties are derived from the interplay between the electron-donating methoxy group and the electron-withdrawing difluoromethyl group on the extended aromatic naphthalene system.[1]
| Identifier | Value | Source |
| IUPAC Name | 2-(difluoromethyl)-7-methoxynaphthalene | [1] |
| CAS Number | 1261766-45-3 | [1] |
| Molecular Formula | C₁₂H₁₀F₂O | [1] |
| Molecular Weight | 208.20 g/mol | [1] |
| Canonical SMILES | COC1=CC2=C(C=C(C=C2)C(F)F)C=C1 | [1] |
| InChI Key | LVCYVUVBRZZTEO-UHFFFAOYSA-N | [1] |
Core Physicochemical Properties: A Data-Driven Analysis
Direct experimental data for 2-(Difluoromethyl)-7-methoxynaphthalene is not widely published. Therefore, this section presents a combination of data from chemical suppliers and expert predictions based on the well-characterized parent molecule, 2-methoxynaphthalene, and established principles of physical organic chemistry.
| Property | Predicted/Reported Value | Importance in Drug Development & Scientific Context |
| Physical State | Expected to be a solid at room temperature. | Affects handling, storage, and formulation development. The related compound 2-methoxynaphthalene is a solid with a melting point of 70-73 °C.[2] |
| Melting Point | Not experimentally reported. | A key indicator of purity and lattice energy. Important for pre-formulation studies. |
| Boiling Point | Not experimentally reported. A predicted value for the related 2-(difluoromethyl)naphthalene is 254.7±25.0 °C.[3] | Relevant for purification by distillation, though less critical for non-volatile drug candidates. The boiling point of 2-methoxynaphthalene is 274 °C.[2][4] |
| Aqueous Solubility | Predicted to be low. | A critical determinant of bioavailability for oral drugs and dissolution for all formulations. The parent, 2-methoxynaphthalene, is practically insoluble in water.[4] The highly nonpolar -CHF₂ group will further decrease aqueous solubility. |
| Lipophilicity (logP) | Predicted to be high (>4.0). | Governs membrane permeability, plasma protein binding, and potential for off-target toxicity. The -CHF₂ group is significantly more lipophilic than a methyl or hydroxyl group, which is a primary reason for its use in drug design.[5] |
| Ionization Constant (pKa) | No ionizable groups within the physiological pH range (1-8). | The absence of a pKa in the physiological range means its solubility and permeability will not be pH-dependent across the gastrointestinal tract. |
| Chemical Stability | The ether linkage is generally stable but can be cleaved by strong acids. The difluoromethyl group is robust under typical physiological and storage conditions.[1] | Essential for determining shelf-life, storage conditions, and compatibility with formulation excipients. |
Spectroscopic and Structural Characterization
While a definitive, published spectrum for this specific molecule is elusive, its spectroscopic fingerprint can be reliably predicted based on extensive data from analogous structures.[6][7] These predictions are vital for quality control, reaction monitoring, and structural confirmation during synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules.
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¹H NMR: The proton spectrum is expected to show distinct signals. The aromatic protons on the naphthalene core will appear as a series of multiplets in the downfield region (~7.1-7.8 ppm).[1] The methoxy group protons will present as a sharp singlet around 3.9 ppm.[1][8] The most characteristic signal will be for the proton of the difluoromethyl group (-CH F₂), which is anticipated to be a triplet (a 1:2:1 pattern) due to coupling with the two adjacent fluorine atoms (²J-H,F coupling).[1]
-
¹⁹F NMR: The fluorine spectrum provides a direct and sensitive probe for fluorinated compounds. It is expected to show a single signal, a doublet, arising from the two equivalent fluorine atoms being split by the single adjacent proton (²J-F,H coupling).[6][7]
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons and the methoxy carbon. The key signal will be for the carbon of the difluoromethyl group (-C HF₂), which will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹J-C,F coupling).[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-(Difluoromethyl)-7-methoxynaphthalene, Electron Ionization (EI) or Electrospray Ionization (ESI) would readily show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, confirming the molecular weight of 208.20 Da.
Experimental Protocols for Physicochemical Profiling
To ensure scientific integrity, predicted properties must be confirmed by empirical measurement. The following protocols represent industry-standard, self-validating methods for determining key physicochemical parameters crucial for drug development.[9][10][11]
Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for characterizing a new chemical entity like 2-(Difluoromethyl)-7-methoxynaphthalene.
Caption: A logical workflow for the systematic determination of key physicochemical properties.
Protocol: Determination of Lipophilicity (logP) by Shake-Flask Method
This method directly measures the partitioning of a compound between n-octanol and water and remains the "gold standard" for logP determination.[12]
Causality: The partitioning behavior between a nonpolar solvent (n-octanol, mimicking lipid bilayers) and a polar solvent (water) is a direct measure of a compound's lipophilicity. This property is a primary driver of a drug's ability to cross cell membranes.[5][12]
Methodology:
-
Preparation: Prepare a stock solution of 2-(Difluoromethyl)-7-methoxynaphthalene in n-octanol. The n-octanol and water phases must be pre-saturated with each other for at least 24 hours prior to the experiment to ensure thermodynamic equilibrium.
-
Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water. The volume ratio is typically 1:1, but can be adjusted for compounds with very high or low logP values.
-
Equilibration: Agitate the vessel at a constant temperature (typically 25 °C) for a sufficient time to allow equilibrium to be reached (e.g., 24 hours). Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and water phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm: logP = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Synthesis and Reactivity Considerations
Understanding the synthesis of 2-(Difluoromethyl)-7-methoxynaphthalene provides insight into potential impurities and its inherent chemical stability.
Potential Synthetic Pathways
While specific, optimized routes are often proprietary, general chemical principles suggest several viable pathways. A common approach involves the modification of a readily available naphthalene precursor.[1]
Caption: A plausible two-step synthesis from a common starting material.
One potential route involves the reaction of 7-methoxy-2-naphthol with a difluorocarbene source.[1] Alternatively, modern methods often employ radical-based pathways, which can offer milder conditions and better functional group tolerance.[1] For example, a C-H activation approach on 2-methoxynaphthalene or the conversion of a bromo- or formyl-substituted precursor could also yield the target compound.[1]
Conclusion
2-(Difluoromethyl)-7-methoxynaphthalene is a molecule designed with clear medicinal chemistry objectives. Its physicochemical profile is dominated by the high lipophilicity and metabolic stability conferred by the difluoromethyl group, combined with the established structural benefits of the naphthalene core. While comprehensive experimental data is sparse, this guide has established a robust, predicted profile and outlined the authoritative experimental methodologies required for its empirical validation. This foundational knowledge is critical for any research team aiming to leverage this promising building block in the design of next-generation therapeutics and advanced materials.
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Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
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MDPI. Synthesis of 2-Fluoromethyl-7-methylnaphthalene. [Link]
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